Sulforaphane NAC

概要

説明

Sulforaphane N-acetylcysteine is a compound derived from sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, Brussels sprouts, and cabbage. Sulforaphane is known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties. Sulforaphane N-acetylcysteine is a metabolite of sulforaphane that has shown similar pharmacological activities and is being studied for its therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions

Sulforaphane can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through enzymatic hydrolysis by myrosinase. The synthetic route involves the conversion of glucoraphanin to sulforaphane, which can then be conjugated with N-acetylcysteine to form sulforaphane N-acetylcysteine. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the compound .

Industrial Production Methods

Industrial production of sulforaphane N-acetylcysteine involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis to produce sulforaphane. The sulforaphane is then chemically conjugated with N-acetylcysteine under controlled conditions to ensure high yield and purity. This process may involve the use of solvents and purification techniques such as chromatography .

化学反応の分析

Types of Reactions

Sulforaphane N-acetylcysteine undergoes various chemical reactions, including:

Oxidation: Sulforaphane can be oxidized to form sulforaphane sulfoxide.

Reduction: Sulforaphane can be reduced to form sulforaphane thiol.

Substitution: Sulforaphane can undergo nucleophilic substitution reactions with thiols and amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include sulforaphane sulfoxide, sulforaphane thiol, and various sulforaphane conjugates with thiols and amines .

科学的研究の応用

Autophagy Induction

SFN-NAC has been shown to induce autophagy, a cellular process that degrades and recycles cellular components. Research indicates that SFN-NAC activates the ERK signaling pathway, leading to the downregulation of α-tubulin and cell cycle arrest in glioma cells. This suggests that SFN-NAC could serve as a novel anti-glioma agent by promoting autophagic processes .

Antioxidant Activity

SFN-NAC enhances the expression of phase II antioxidant genes through Nrf2 activation. This mechanism is crucial for cellular defense against oxidative stress, which is linked to various diseases, including cancer . The compound generates reactive oxygen species (ROS), which can lead to cell death in cancer cells while sparing normal cells .

Immunomodulatory Effects

Studies have demonstrated that SFN can modulate immune responses by influencing the redox balance in T-cells. It suppresses T-cell activation and proliferation, which may have therapeutic implications for autoimmune conditions .

Anti-Cancer Properties

SFN-NAC exhibits significant anti-cancer effects across various types of cancer cells:

- Lung Cancer : SFN-NAC inhibits cell growth in lung cancer cells by disrupting microtubule dynamics through ERK pathway activation .

- Glioma : It has shown promise as an anti-glioma agent by inducing autophagy and reducing cell viability in glioma cell lines .

- Breast and Colon Cancer : Research on derivatives of SFN has indicated enhanced anticancer activity against breast (MCF-7) and colon (HCT-116) cancer cells, with mechanisms involving apoptosis and Nrf2 pathway activation .

Clinical Trials and Studies

Clinical trials have explored the efficacy of SFN in various conditions:

- A study demonstrated that SFN could detoxify air pollutants, enhancing metabolic pathways related to detoxification .

- Another trial indicated improvements in asthma symptoms with dietary supplementation of SFN-rich foods .

Table 1: Summary of Cellular Effects of SFN-NAC

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Lung Cancer | ERK pathway activation, microtubule disruption | Inhibition of cell growth |

| Glioma | Autophagy induction, α-tubulin downregulation | Reduced cell viability |

| Breast Cancer | Nrf2 activation, apoptosis induction | Enhanced anticancer activity |

| Colon Cancer | Apoptosis and Nrf2 pathway modulation | Increased cell death |

Table 2: Clinical Applications of SFN

| Condition | Study Type | Key Findings |

|---|---|---|

| Asthma | Clinical Trial | Improvement in symptoms with dietary SFN intake |

| Air Pollution | Randomized Trial | Enhanced detoxification pathways |

| Autoimmune Diseases | Preclinical Study | Modulation of T-cell function |

作用機序

Sulforaphane N-acetylcysteine exerts its effects through multiple mechanisms:

Detoxification: Induces phase II detoxification enzymes, enhancing the elimination of carcinogens and oxidants.

Antioxidant: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, increasing the expression of antioxidant proteins.

Anti-inflammatory: Inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

類似化合物との比較

Sulforaphane N-acetylcysteine is compared with other similar compounds such as:

Sulforaphane: Both compounds have similar pharmacological activities, but sulforaphane N-acetylcysteine has better blood-brain barrier permeability and a longer half-life.

Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, but sulforaphane N-acetylcysteine is more effective in certain cancer models.

Benzyl isothiocyanate: Similar to sulforaphane, but with different metabolic pathways and efficacy profiles.

Conclusion

Sulforaphane N-acetylcysteine is a promising compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject of scientific research and a potential therapeutic agent for various diseases.

生物活性

Sulforaphane N-acetyl cysteine (SFN-NAC) is a bioactive compound derived from the metabolism of sulforaphane (SFN), which is abundant in cruciferous vegetables like broccoli. SFN-NAC is noted for its enhanced stability and bioavailability compared to SFN, making it a subject of interest in various biomedical research fields, particularly cancer therapy, antioxidant activity, and neuroprotection.

- Antioxidant Effects : SFN-NAC activates the Nrf2 pathway, leading to the transcription of antioxidant genes. This enhances cellular defense against oxidative stress by increasing levels of glutathione (GSH) and other protective enzymes .

- Anti-inflammatory Properties : The compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

- Anticancer Activity : SFN-NAC demonstrates significant anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis in various cancer cell lines. It modulates pathways such as ERK and Akt/MAPK, enhancing the efficacy of conventional chemotherapeutics .

- Neuroprotective Effects : By reducing oxidative stress and inflammation, SFN-NAC may protect neuronal cells from degeneration. It has been shown to preserve mitochondrial function and promote proteostasis, which is crucial in aging and neurodegenerative diseases .

Anticancer Efficacy

A study highlighted the effectiveness of SFN-NAC in inhibiting lung cancer cell growth through autophagy activation and microtubule disruption. In vitro experiments demonstrated that SFN-NAC induced G2/M phase cell cycle arrest and downregulated α-tubulin expression via ERK pathway activation . Another investigation into prostate cancer showed that dietary intake of sulforaphane led to reduced disease severity and progression .

Neuroprotection

Research on animal models has shown that SFN-NAC administration leads to increased Nrf2 expression and improved cognitive functions associated with aging. This suggests potential applications in preventing neurodegeneration .

Data Summary

特性

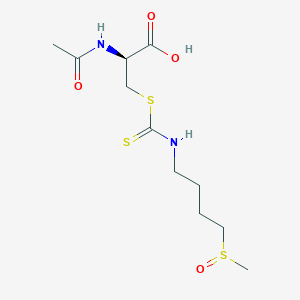

IUPAC Name |

(2S)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBKTCHILXGOT-VCLORWJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CSC(=S)NCCCCS(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858415 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334829-66-2 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。